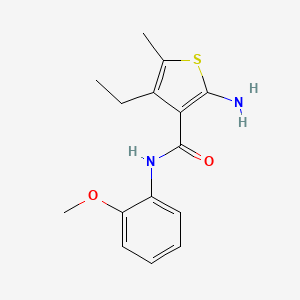

2-amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide

描述

2-Amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative with the molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.39 g/mol (CAS: 438228-30-9) . Its structure features a thiophene core substituted with amino, ethyl, methyl, and a 2-methoxyphenylcarboxamide group.

属性

IUPAC Name |

2-amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-10-9(2)20-14(16)13(10)15(18)17-11-7-5-6-8-12(11)19-3/h5-8H,4,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLKVKYGLICTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide, also known by its CAS number 438228-30-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.39 g/mol

- CAS Number : 438228-30-9

- MDL Number : MFCD03075105

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiophene derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

Table 1: Inhibition of COX Enzymes by Thiophene Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC50 values for the compound are yet to be determined (TBD), but comparisons with established standards like Celecoxib indicate promising anti-inflammatory potential.

The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, mediators of inflammation. The presence of the methoxyphenyl group is believed to enhance binding affinity and selectivity towards COX-2 over COX-1, reducing side effects associated with non-selective inhibitors .

Structure-Activity Relationships (SAR)

The structure of this compound suggests that modifications in the thiophene ring and substituents on the phenyl group can significantly influence biological activity. Electron-donating groups such as methoxy enhance activity, while steric hindrance can diminish it.

Table 2: SAR Insights from Similar Compounds

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| Compound A | Methoxy group on phenyl | High COX-2 inhibition |

| Compound B | No substituent on phenyl | Low activity |

| Compound C | Electron-withdrawing groups | Reduced activity |

Case Studies

A study conducted on a series of thiophene derivatives demonstrated that compounds with similar structural features to this compound exhibited significant anti-inflammatory effects in vivo, particularly in models of carrageenan-induced paw edema in rats . The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases.

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity

- Recent studies indicate that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a study found that derivatives related to the compound demonstrated effective activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL . The ability to inhibit biofilm formation further enhances their potential as therapeutic agents.

-

Anticancer Properties

- Thiophene derivatives have also been evaluated for anticancer activity. Research has shown that certain modifications can enhance their cytotoxic effects on various cancer cell lines, making them candidates for further development as chemotherapeutic agents.

- Enzyme Inhibition

Agrochemical Applications

-

Pesticidal Activity

- The compound's structure allows it to interact with biological systems in plants and pests, making it a candidate for developing new pesticides. Its effectiveness in controlling plant pathogens has been documented, suggesting its utility in agricultural practices.

-

Herbicidal Properties

- Some studies have indicated that thiophene derivatives can act as herbicides by inhibiting specific metabolic pathways in plants, providing a basis for developing selective herbicides that minimize crop damage while effectively controlling weeds.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in ACS Omega, researchers synthesized several thiophene derivatives and evaluated their antimicrobial properties against a panel of pathogens. Compound 7b , structurally related to the target compound, showed promising results with significant activity against resistant strains of bacteria .

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition capabilities of thiophene derivatives highlighted their potential as dual-action agents against both bacterial infections and cancer cells. The study emphasized the importance of structural modifications in enhancing activity and selectivity .

Data Table: Summary of Biological Activities

| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | 2-amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide | 0.22 - 0.25 | N/A |

| DNA Gyrase Inhibition | Related Derivative | N/A | 12.27 - 31.64 |

| DHFR Inhibition | Related Derivative | N/A | 0.52 - 2.67 |

| Herbicidal Activity | Various Derivatives | N/A | N/A |

化学反应分析

Oxidation Reactions

The thiophene ring and substituents undergo oxidation under controlled conditions:

-

Mechanism : Thiophene oxidation typically proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates. Further oxidation yields sulfones. Ethyl group oxidation follows a radical pathway mediated by chromium-based oxidants .

Reduction Reactions

The carboxamide and aromatic groups participate in reduction:

-

Note : Direct reduction of the thiophene ring is uncommon unless under extreme conditions (e.g., Birch reduction) .

Substitution Reactions

The amino group and methoxyphenyl moiety are key sites for substitution:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Amino group alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | |

| Methoxyphenyl coupling | CuI, phenanthroline, aryl halide | Biaryl derivatives |

-

Regioselectivity : Alkylation occurs preferentially at the amino group due to its nucleophilicity. The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 24h | Carboxylic acid + aniline derivative | |

| Basic hydrolysis | NaOH (10%), 100°C, 12h | Carboxylate salt + 2-methoxyaniline |

-

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the aryl group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Mechanism : Mannich-type reactions with formaldehyde and amines proceed via imine intermediates, followed by cyclization to form six-membered rings .

Electrophilic Aromatic Substitution

The thiophene ring undergoes halogenation and nitration:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-thiophene derivative | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-thiophene derivative |

-

Regioselectivity : Substituents direct electrophiles to the 5-position of the thiophene ring due to electronic and steric effects .

Photochemical Reactions

Limited studies suggest potential for photoinduced rearrangements:

| Reaction Type | Conditions | Major Products | References |

|---|---|---|---|

| Ring-opening | UV light (254 nm), O₂ | Sulfur-containing linear polymers |

相似化合物的比较

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide (CAS: 438194-56-0)

- Structure : Replaces the ethyl group with a 3,4-dimethylphenyl substituent.

- Molecular Weight : Higher (~316.43 g/mol) due to the bulkier aromatic substituent.

4-Amino-N-(4-methoxyphenyl)-5-substituted-2-phenylaminothiophene-3-carboxamides

- Structure: Features a 4-methoxyphenyl group and additional phenylamino substitution.

- Synthesis: Prepared via sodium ethoxide-mediated reactions in ethanol, similar to methods used for related thiophene carboxamides .

- Activity: Derivatives in this class have shown moderate activity in hepatocellular carcinoma screenings .

2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide

- Structure : Contains a chlorophenyl and isopropyl group, enhancing lipophilicity.

- Activity : Reported to exhibit antimicrobial and antifungal properties, suggesting the carboxamide-thiophene scaffold’s versatility in drug design .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Thiophene Carboxamides

Solubility and Bioavailability

Key Differences

Target Compound

常见问题

Basic: What are the established synthetic routes for 2-amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide, and what key intermediates are involved?

The compound can be synthesized via the Gewald reaction, a two-step process involving the cyclization of ketones or aldehydes with sulfur and cyanoacetates in the presence of a base. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structural analog) is synthesized using substituted aryl amines and alkyl cyanoacetates under solvent-free conditions or microwave irradiation . Key intermediates include carboxamide derivatives formed via nucleophilic acyl substitution or condensation reactions. Reaction monitoring via TLC and purification by column chromatography are recommended.

Advanced: How can computational methods like quantum chemical calculations be integrated into optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and thermodynamic stability of intermediates. For instance, ICReDD’s approach combines reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature, catalyst) . Computational tools like Gaussian or ORCA can simulate the electronic structure of the thiophene core, while machine learning models trained on reaction databases (e.g., Reaxys) can suggest viable synthetic routes. Experimental validation via NMR and mass spectrometry is critical to resolve computational-experimental discrepancies .

Basic: What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure and purity?

- X-ray crystallography : Resolves the 3D molecular configuration, including bond lengths and angles. For example, the crystal structure of a related compound (2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene) was determined using single-crystal X-ray diffraction .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl and ethyl groups).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 291.36 g/mol for analogs ).

- HPLC : Ensures >95% purity by detecting impurities at trace levels .

Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Contradictions often arise from solvent effects, tautomerism, or crystal packing. For example:

- Tautomerism : Thiophene carboxamides may exhibit keto-enol tautomerism, altering NMR peak assignments. Computational NMR prediction (e.g., using ACD/Labs or mestreNova) can model solvent effects .

- Crystal packing : X-ray data may show non-covalent interactions (e.g., hydrogen bonds) absent in solution-phase NMR. Compare solid-state (IR, XRD) and solution (NMR, UV-Vis) data .

- Dynamic effects : Temperature-dependent NMR or variable-temperature XRD can capture conformational flexibility .

Basic: What are the physicochemical properties critical for solubility and formulation studies?

Key properties include:

- LogP (4.0) : Predicts lipophilicity and membrane permeability .

- Hydrogen bond donors/acceptors (1/5) : Influences solubility in polar solvents like DMSO or methanol .

- Topological polar surface area (89.8 Ų) : Indicates potential for hydrogen bonding, affecting bioavailability .

- Melting point : Determined via differential scanning calorimetry (DSC) for stability assessments.

Advanced: What methodologies are used to study the compound’s reactivity in medicinal chemistry applications?

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to hydroxy groups) and assess biological activity via in vitro assays (e.g., enzyme inhibition ).

- Mechanistic studies : Use isotopic labeling (C, N) to track reaction pathways in carboxamide bond cleavage or thiophene ring oxidation .

- Kinetic analysis : Monitor reactions via stopped-flow spectroscopy or LC-MS to derive rate constants for hydrolysis or metabolic degradation .

Basic: How is the compound’s stability assessed under varying storage and experimental conditions?

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS .

- pH stability : Incubate in buffers (pH 1–12) and monitor hydrolysis via UV-Vis or NMR .

- Oxidative stability : Treat with HO or tert-butyl hydroperoxide to simulate metabolic oxidation .

Advanced: What strategies are employed to enhance the compound’s bioavailability for pharmacological studies?

- Prodrug design : Convert the carboxamide to ester derivatives for improved membrane permeability .

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility and controlled release .

- Co-crystallization : Improve dissolution rates by forming co-crystals with succinic acid or caffeine .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced: How can machine learning models predict novel derivatives with enhanced properties?

- Data curation : Train models on databases (ChEMBL, PubChem) using descriptors like molecular weight, LogP, and topological indices .

- Generative models : Use REINVENT or GPT for chemical language models to propose novel analogs .

- Validation : Synthesize top-predicted derivatives and validate via in silico docking (AutoDock Vina) and in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。